molecular formula C16H11BrO2S B5514599 2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one

2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B5514599
M. Wt: 347.2 g/mol
InChI Key: IDNNDNUFRWFUMO-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of specific aldehydes with other chemical reagents. For instance, the synthesis of Schiff bases like N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing a method that might be adaptable for synthesizing the target compound (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the target is characterized by X-ray crystallography, revealing their crystalline forms and molecular configurations. For example, the aforementioned Schiff bases display an E configuration around the C=N double bonds, providing insight into the structural aspects that might be present in 2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

The chemical reactions of benzothiophene derivatives, such as bromination, nitration, and Friedel-Crafts acetylation, offer insights into the reactivity of the benzothiophene moiety, which is part of the target compound's structure. These reactions typically lead to substituted products, indicating how functional groups might be introduced or modified in the target compound (K. Clarke, R. M. Scrowston, & T. M. Sutton, 1973).

properties

IUPAC Name

(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2S/c1-19-13-7-6-10(8-12(13)17)9-15-16(18)11-4-2-3-5-14(11)20-15/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNNDNUFRWFUMO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one

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